Trifluoperazine Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoperazine Sulfone typically involves the oxidation of Trifluoperazine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfone group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trifluoperazine Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, other oxidized derivatives.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.
Biology: Investigated for its effects on cellular processes and as a tool for studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties and treatment of pulmonary arterial hypertension
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Trifluoperazine Sulfone exerts its effects by interacting with various molecular targets and pathways:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, affecting neurotransmission and reducing symptoms of psychosis.
Calmodulin Inhibition: Inhibits calmodulin, a calcium-binding messenger protein, affecting various cellular processes.
Other Pathways: May interact with other signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Trifluoperazine Sulfone can be compared with other phenothiazine derivatives and sulfone-containing compounds:
Trifluoperazine: The parent compound, primarily used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Sulindac Sulfone: A non-steroidal anti-inflammatory drug (NSAID) with a sulfone group, used for its anti-inflammatory and anti-cancer properties.
Properties
Molecular Formula |
C21H24F3N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C21H24F3N3O2S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
UYKYTFMKQYAOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.